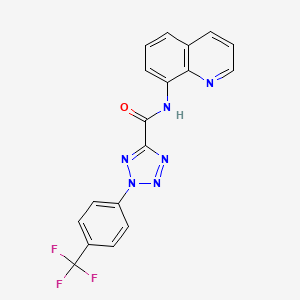

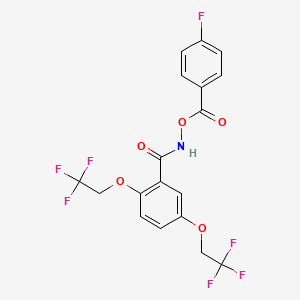

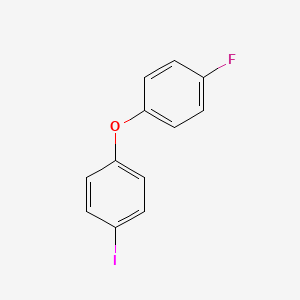

N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of 8-aminoquinoline as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . For instance, the preparation of N-(quinolin-8-yl)benzamide involved a mixture of 8-aminoquinoline and triethylamine dissolved in dichloromethane .科学的研究の応用

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids are significant due to their broad spectrum of bioactivities. Research has highlighted over 200 molecules from these classes with diverse activities such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, antiplatelet, anti-inflammatory, and antioxidant properties. These findings open avenues for the discovery of new drugs from naturally occurring quinoline and quinazoline alkaloids (Shang et al., 2018).

Functionalized Quinazolines for Optoelectronic Materials

Quinazolines have been extensively researched for their application in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs. The study of arylvinylsubstituted quinazolines shows potential for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Quinoline and Quinazoline Derivatives as Corrosion Inhibitors

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms. This review emphasizes the role of quinoline-based compounds in corrosion inhibition, highlighting their importance in green corrosion inhibitors (Verma et al., 2020).

Quinazoline Derivatives as Anticancer Drugs

Quinazoline derivatives have been a focal point in medicinal chemistry due to their anticancer properties. Recent patents show quinazoline compounds inhibiting EGFR, with a broad spectrum of therapeutic protein targets beyond the first-generation EGFR inhibitors. This diversity in structure and function makes quinazoline derivatives a promising field for anticancer drug development (Ravez et al., 2015).

Safety and Hazards

特性

IUPAC Name |

N-quinolin-8-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N6O/c19-18(20,21)12-6-8-13(9-7-12)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITKLWARZWGCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)

![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)

![ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690454.png)

![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)

![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)